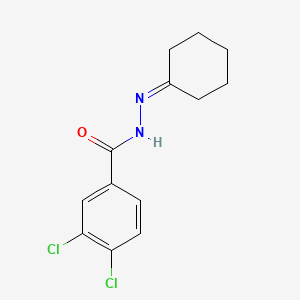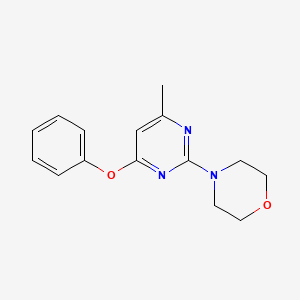![molecular formula C10H8Cl2N4 B5707400 N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)
N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline, also known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCTA is a triazole-based compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In biochemistry, N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline has been studied for its potential applications in protein labeling and imaging.
作用機序
The mechanism of action of N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline has been shown to have both biochemical and physiological effects. Biochemically, N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation. Physiologically, N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline has several advantages for lab experiments, including its high yield synthesis, stability, and potential applications in various fields. However, N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline research, including the investigation of its potential applications in drug delivery, the synthesis of novel MOFs, and the development of new anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline and its potential toxicity.
合成法
N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline can be synthesized using different methods, including the condensation reaction of 2,2-dichloroacetaldehyde and 1H-1,2,4-triazole-1-carboxaldehyde followed by the reaction with aniline. Another method involves the reaction of 2,2-dichloroacetaldehyde and 1H-1,2,4-triazole-1-carboxylic acid with aniline. These methods have been optimized to obtain high yields of N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline.
特性
IUPAC Name |
2,2-dichloro-N-phenyl-1-(1,2,4-triazol-1-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4/c11-9(12)10(16-7-13-6-14-16)15-8-4-2-1-3-5-8/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENCVMGPFWDPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C(Cl)Cl)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)

![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)

![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)

![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)

![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)